Trifluoro(pyridine)boron CAS number and molecular structure
Trifluoro(pyridine)boron CAS number and molecular structure
An In-depth Technical Guide to Trifluoro(pyridine)boron: Synthesis, Characterization, and Applications in Modern Chemistry
Introduction
Trifluoro(pyridine)boron, identified by the CAS number 407-76-1 , is a stable, crystalline Lewis acid-base adduct formed between pyridine and boron trifluoride (BF₃).[1][2] Unlike the highly reactive and difficult-to-handle gaseous boron trifluoride, this complex provides a solid, weighable, and moderately reactive source of the BF₃ moiety. This attribute makes it a valuable reagent in synthetic organic chemistry, where it functions as a mild Lewis acid catalyst.[1] Its well-defined structure and predictable reactivity have established it as a foundational tool for researchers. This guide offers a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis and characterization, and an exploration of its applications, particularly its role as a catalyst and its relevance in the broader context of drug discovery.
Part 1: Molecular Structure and Physicochemical Properties
Molecular Architecture
Trifluoro(pyridine)boron is a coordination complex where the lone pair of electrons on the nitrogen atom of the pyridine ring forms a dative covalent bond with the electron-deficient boron atom of boron trifluoride.[1] This coordination changes the geometry around the boron atom from trigonal planar in free BF₃ to tetrahedral in the complex. The resulting molecule possesses a molecular formula of C₅H₅BF₃N and a molecular weight of 146.91 g/mol .[1][3]
Caption: Molecular structure of Trifluoro(pyridine)boron.
Physicochemical Properties
The compound's physical state as a stable solid simplifies its handling, storage, and dosage in chemical reactions compared to its gaseous or etherate counterparts. Its solubility profile dictates the choice of solvents for reactions in which it is employed.
| Property | Value | Source(s) |
| CAS Number | 407-76-1 | [1][2][4] |
| Molecular Formula | C₅H₅BF₃N | [1][3] |
| Molecular Weight | 146.91 g/mol | [1][3] |
| Appearance | Solid | [1][4] |
| Melting Point | 39–41°C | [1][4] |
| Purity | Typically ≥97% | [1][4] |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., CH₂Cl₂, THF); Insoluble in water. | [1] |
| SMILES | (F)(F)F | [1][5] |
Part 2: Synthesis and Characterization
Laboratory-Scale Synthesis Protocol
Principle of Synthesis: The synthesis is a classic Lewis acid-base reaction. Gaseous boron trifluoride, a potent Lewis acid, is passed through a solution of pyridine, a Lewis base, in an anhydrous solvent. The reaction is exothermic and proceeds with high efficiency, yielding the solid product. The choice of an anhydrous solvent like dichloromethane or diethyl ether is critical; water must be rigorously excluded as it would readily react with boron trifluoride to form fluoroboric acid and boric acid, compromising the yield and purity of the desired product.
Caption: Workflow for the synthesis of Trifluoro(pyridine)boron.
Step-by-Step Methodology:
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Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup.
-
Reagent Preparation: In the flask, dissolve pyridine (1.0 equivalent) in anhydrous dichloromethane.
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Reaction Initiation: Cool the solution to 0°C using an ice-water bath to moderate the exothermic reaction.
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BF₃ Addition: Slowly bubble boron trifluoride gas (BF₃) through the stirred solution. The formation of a white precipitate indicates the product is forming. This can also be achieved by adding a solution of boron trifluoride diethyl etherate dropwise.[6]
-
Reaction Completion: Continue the addition until no further precipitation is observed. Allow the mixture to stir for an additional 30 minutes at 0°C.
-
Isolation: Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous dichloromethane to remove any unreacted starting material.
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Drying: Dry the white solid product under high vacuum to remove residual solvent. Yields for this reaction are typically high, often exceeding 90%.[1]
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized Trifluoro(pyridine)boron is essential. A multi-spectroscopic approach provides a self-validating system for structural verification.
| Technique | Expected Observations | Rationale & Expert Insight |
| ¹H NMR | Signals in the aromatic region (δ 7.5–8.5 ppm) corresponding to the pyridine protons.[1] | The coordination to BF₃ deshields the pyridine protons, causing a downfield shift compared to free pyridine. This confirms the N-B bond formation. |
| ¹¹B NMR | A single, sharp signal. | This is the most direct method to observe the boron center. The chemical shift confirms the tetrahedral coordination environment. It is best practice to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[7] |
| ¹⁹F NMR | A single signal, potentially showing coupling to the ¹¹B isotope. | This confirms the presence of the B-F bonds. The chemical shift is characteristic of tetra-coordinated fluoroborate species.[1] |
| IR Spectroscopy | Strong absorption bands at ~1,450–1,550 cm⁻¹ and ~1,000–1,100 cm⁻¹. | These bands correspond to the B-N and B-F stretching vibrations, respectively, providing definitive evidence of the complex's formation.[1] |
Part 3: Core Applications and Mechanistic Insights
Mild Lewis Acid Catalysis
The primary application of Trifluoro(pyridine)boron in organic synthesis is as a mild Lewis acid catalyst.[1] Gaseous BF₃ is often too reactive, leading to side reactions and substrate decomposition. The pyridine adduct moderates this reactivity, allowing for more controlled and selective chemical transformations.
Mechanism of Action: In a typical reaction, such as a Friedel-Crafts alkylation, the Trifluoro(pyridine)boron complex is in equilibrium with a small amount of free BF₃ in solution. This dissociated BF₃ is the active catalytic species. It coordinates to an electrophile (e.g., the oxygen of a carbonyl group), increasing its electrophilicity and making it more susceptible to nucleophilic attack. The solid nature of the pyridine complex allows for precise control over the amount of catalyst introduced into the reaction.
Caption: Activation of a carbonyl group by BF₃.
Relevance in Drug Discovery and Development
While Trifluoro(pyridine)boron itself is not a therapeutic agent, its chemical properties and the broader class of organoboron compounds are highly relevant to medicinal chemistry.[8][9]
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Scaffold for Fluorinated Heterocycles: The pyridine ring is a privileged scaffold in drug design, and the introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Trifluoro(pyridine)boron serves as a stable precursor and model compound for studying the chemistry of more complex fluorinated pyridine derivatives.[10]
-
Precursor for Late-Stage Functionalization: Recent advances in drug development focus on "late-stage functionalization," where a complex, drug-like molecule is modified in the final steps of its synthesis. Stable boron-fluorine compounds have emerged as key players in this strategy. They can be installed onto a molecule and subsequently replaced with a wide variety of other chemical groups, including those for medical imaging (like radioactive iodine), without needing to redesign the entire synthesis from scratch. Trifluoro(pyridine)boron represents a fundamental structural motif within this important class of reagents.
Part 4: Safety, Handling, and Comparative Analysis
Safety and Handling
Trifluoro(pyridine)boron is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause severe skin burns and eye damage.[4]
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Harmful)[4]
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Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Store in a cool, dry place (recommended 2-8°C) away from moisture.[4]
Comparative Analysis of Lewis Acids
| Feature | Trifluoro(pyridine)boron | Boron Trifluoride (Gas) | Boron Trifluoride Diethyl Etherate |
| Physical State | Crystalline Solid | Gas | Fuming Liquid |
| Handling | Easy to weigh and dispense | Requires specialized gas handling equipment | Air- and moisture-sensitive liquid |
| Reactivity | Mild / Moderate | Very High / Aggressive | High |
| Moisture Stability | Moderate | Highly sensitive; fumes in air | Highly sensitive |
| Primary Use | Controlled Lewis acid catalysis | Strong Lewis acid for difficult reactions | General-purpose liquid BF₃ source |
Conclusion
Trifluoro(pyridine)boron stands out as a highly practical and versatile chemical reagent. Its identification by CAS number 407-76-1, well-characterized molecular structure, and straightforward synthesis make it an accessible tool for a wide range of chemical applications. By providing the potent Lewis acidity of boron trifluoride in a stable, solid form, it enables greater control and selectivity in organic reactions. Its structural relationship to emerging classes of boron compounds used in advanced drug discovery underscores its continuing relevance to both foundational and cutting-edge chemical research.
References
-
National Center for Biotechnology Information. (n.d.). Pyridine;trifluoroborane. PubChem. Retrieved from [Link]
-
University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]
-
PubChemLite. (n.d.). Trifluoro(pyridine)boron (C5H5BF3N). Retrieved from [Link]
-
University of Gothenburg. (2026, February 3). Boron compounds offer new method for improving existing drugs. Labiotech.eu. Retrieved from [Link]
-
Siddiqui, I. A., & El-Gamal, M. I. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(21), 6688. Retrieved from [Link]
-
Nie, M., Xia, J., Madec, L., & Dahn, J. R. (2015). Development of Pyridine-Boron Trifluoride Electrolyte Additives for Lithium-Ion Batteries. ResearchGate. Retrieved from [Link]
-
Slayden, S. W., & Li, Y. (n.d.). PYRIDINE BORON TRIFLUORIDE. Journal of the American Chemical Society. Retrieved from [Link]
-
Kennedy, J. D. (1984). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 84(5), 427-453. Retrieved from [Link]
-
University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]
-
Del Rosso, J. Q. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of Clinical and Aesthetic Dermatology, 6(7), 24–33. Retrieved from [Link]
Sources
- 1. Trifluoro(pyridine)boron (407-76-1) for sale [vulcanchem.com]
- 2. Trifluoro(pyridine)boron | 407-76-1 [sigmaaldrich.com]
- 3. Pyridine;trifluoroborane | C5H5BF3N | CID 13397412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoro(pyridine)boron | 407-76-1 [sigmaaldrich.com]
- 5. PubChemLite - Trifluoro(pyridine)boron (C5H5BF3N) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. benchchem.com [benchchem.com]
